AMG2850
Overview
Description
AMG2850 is a potent, orally bioavailable, and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. This compound has been studied for its potential therapeutic applications, particularly in pain and migraine management .
Scientific Research Applications
AMG2850 has several scientific research applications, including:
Pain and migraine research: This compound has been studied for its potential to alleviate pain and migraines by blocking the TRPM8 channel, which is involved in cold sensation and pain pathways
Neuroscience: The compound is used to study the role of TRPM8 in sensory neurons and its involvement in thermoregulation and cold sensation.
Pharmacology: This compound serves as a tool compound to investigate the pharmacological properties of TRPM8 antagonists and their potential therapeutic applications
Preparation Methods
The synthesis of AMG2850 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups, such as trifluoromethyl and carboxamide, are introduced to the core structure through reactions like nucleophilic substitution and amidation.
Purification and isolation: The final product is purified using techniques like recrystallization and chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
AMG2850 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the functional groups like the carboxamide moiety.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups, such as reducing the carboxamide to an amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
AMG2850 exerts its effects by selectively blocking the TRPM8 channel. TRPM8 is activated by cool temperatures and cooling compounds, leading to the influx of cations like calcium into sensory neurons. By antagonizing TRPM8, this compound inhibits this cation influx, thereby modulating the sensory perception of cold and potentially alleviating pain and migraines . The molecular targets and pathways involved include the TRPM8 channel and its downstream signaling pathways in sensory neurons.
Comparison with Similar Compounds
AMG2850 is unique among TRPM8 antagonists due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
AMG0635: Another TRPM8 antagonist with similar properties but different chemical structure.
AMG8788: A potent TRPM8 antagonist used in similar research applications.
AMG9678: Known for its role in studying TRPM8’s involvement in thermoregulation.
Compound 496: Another TRPM8 antagonist with distinct chemical properties.
These compounds share the common feature of selectively targeting TRPM8 but differ in their chemical structures, potencies, and specific research applications.
Properties
IUPAC Name |
(8R)-8-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-1,7-naphthyridine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBWYSSPWMXBIY-MEDUHNTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)N1CCC2=C([C@H]1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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